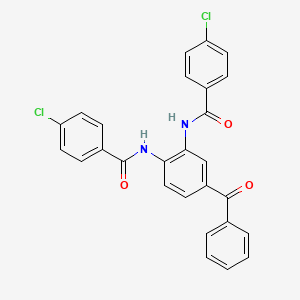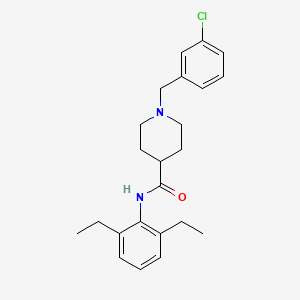![molecular formula C19H19NO5 B5065662 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is also known as FME, and it has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases. It has also been found to modulate various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and modulate the activity of various neurotransmitters. It has also been found to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one in lab experiments is its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it exhibits anti-viral activity against various viruses, including HIV and herpes simplex virus. Further studies are needed to determine its efficacy in vivo and to develop formulations that can be used in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Further studies are needed to determine its efficacy in vivo and to develop formulations that can be used in clinical settings.
Synthesis Methods
The synthesis of 2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one can be achieved through a multi-step process that involves the reaction of 4-chloro-7-hydroxyquinoline with 2-furaldehyde in the presence of a base. The resulting product is then reacted with 4-morpholineethanol to obtain the final product.
properties
IUPAC Name |
2-(furan-2-yl)-3-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-17-14-4-1-2-5-15(14)25-18(16-6-3-10-23-16)19(17)24-13-9-20-7-11-22-12-8-20/h1-6,10H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFWDDWRSKSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)acetyl]-2-methylpiperidine](/img/structure/B5065590.png)
![{4-(4-chlorobenzyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5065597.png)

![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)
![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)

![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)
